molecular formula C19H20N4O5S B2641215 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034329-33-2

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2641215
CAS No.: 2034329-33-2
M. Wt: 416.45
InChI Key: QMIRLAFHTCJNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Compounds containing sulfonamido moieties have been synthesized for potential use as antibacterial agents. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce derivatives with significant antibacterial activity, demonstrating the potential of these compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013). Similarly, other research focused on synthesizing novel heterocyclic compounds such as 1,2,4-triazole Schiff base and amine derivatives, which showed effective antiurease, antibacterial, and antioxidant activities, highlighting their versatile potential in pharmaceutical applications (Sokmen et al., 2014).

Anti-inflammatory and Antioxidant Properties

Further research into sulfonamide-based compounds has unveiled their potential in exhibiting anti-inflammatory and antioxidant properties. Novel furanyl derivatives isolated from the red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory activities against cyclooxygenase and lipoxygenase enzymes, alongside potent antioxidative effects in various in vitro models. These findings suggest the compounds' potential in developing new anti-inflammatory drugs with minimal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).

Chemical Synthesis Methodologies

The exploration of sulfonamide-based compounds extends into the development of new synthetic methodologies. For instance, direct cross-coupling techniques have been developed to construct aromatic sulfides, utilizing Na2S2O3 as a sulfurating reagent. This method highlights an environmentally friendly approach to synthesizing aromatic thioethers, applicable to a wide range of heterocyclic compounds including pyridine, furan, and benzofuran, which are central to many pharmaceutical agents (Qiao, Wei, & Jiang, 2014).

Mechanism of Action

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-12-18(17-5-4-10-27-17)13(2)23(21-12)9-8-20-29(25,26)14-6-7-16-15(11-14)22(3)19(24)28-16/h4-7,10-11,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIRLAFHTCJNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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